N,N'-(Dithiobis(4,1-phenylene))bis(2-chloroacetamide)
Description
Properties
CAS No. |
6339-52-2 |
|---|---|
Molecular Formula |
C16H14Cl2N2O2S2 |
Molecular Weight |
401.3 g/mol |
IUPAC Name |
2-chloro-N-[4-[[4-[(2-chloroacetyl)amino]phenyl]disulfanyl]phenyl]acetamide |
InChI |
InChI=1S/C16H14Cl2N2O2S2/c17-9-15(21)19-11-1-5-13(6-2-11)23-24-14-7-3-12(4-8-14)20-16(22)10-18/h1-8H,9-10H2,(H,19,21)(H,20,22) |
InChI Key |
KSQWUMVUPBMLKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCl)SSC2=CC=C(C=C2)NC(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Table 1: Preparation Conditions for Mono-Chloroacetamide
| Parameter | Condition | Notes |
|---|---|---|
| Reactants | Methyl or ethyl mono-chloroacetate + anhydrous ammonia | Equimolar proportions |
| Temperature | 2–6 °C (optimal), range 2–30 °C | Cooling required to control exotherm |
| Reaction time | 4 hours ammonia addition + 1 hour stirring | Ensures complete reaction |
| Product isolation | Filtration of crystalline product | Washing with alcohol or water optional |
| Yield | ~83–88% | High purity with low inorganic chlorine |
This method avoids aqueous ammonia to reduce water content and side reactions, improving yield and purity.
Synthesis of N,N'-(Dithiobis(4,1-phenylene))bis(2-chloroacetamide)
Disulfide Bridge Formation
The disulfide bridge is formed by oxidative coupling of 4-aminothiophenol or related thiol derivatives. This step is critical and typically involves mild oxidizing agents or air oxidation under controlled pH and temperature to avoid overoxidation or cleavage of the disulfide bond.
Acylation with Chloroacetyl Chloride
The bis(4-aminophenyl) disulfide intermediate is then reacted with chloroacetyl chloride to introduce the 2-chloroacetamide groups. This acylation is usually performed in anhydrous organic solvents such as dichloromethane or toluene, in the presence of a base (e.g., pyridine or triethylamine) to neutralize the released HCl.
Table 2: Typical Reaction Conditions for Acylation Step
| Parameter | Condition | Notes |
|---|---|---|
| Reactants | Bis(4-aminophenyl) disulfide + chloroacetyl chloride | Stoichiometric or slight excess of acyl chloride |
| Solvent | Dry dichloromethane or toluene | Anhydrous conditions essential |
| Base | Pyridine or triethylamine | Scavenges HCl, prevents side reactions |
| Temperature | 0 °C to room temperature | Controlled to avoid decomposition |
| Reaction time | 3–15 hours | Monitored by TLC or NMR |
| Workup | Aqueous quench, extraction, drying | Purification by recrystallization or chromatography |
This method yields the target compound with high purity and good yield.
Research Findings and Optimization
- The stability of the chloroacetamide moiety in aqueous buffers is limited; thus, reactions and storage are preferably conducted under anhydrous or buffered conditions to prevent hydrolysis.
- Attempts to synthesize related chloroacetamide derivatives via acetylation in the absence of base resulted in incomplete reactions or side products, highlighting the importance of base presence during acylation.
- The disulfide bridge formation can be efficiently achieved by mild oxidation, and the resulting bis(4-aminophenyl) disulfide is a versatile intermediate for further functionalization.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N,N’-(Dithiobis(4,1-phenylene))bis(2-chloroacetamide) can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The dithiobis(phenylene) linkage can be oxidized to form sulfoxides or sulfones, and reduced back to the thiol form under appropriate conditions.
Hydrolysis: The chloroacetamide groups can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids and amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, primary amines, or thiols in solvents such as ethanol or dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, amides, or thioethers.
Oxidation Products: Sulfoxides or sulfones.
Hydrolysis Products: Carboxylic acids and amines.
Scientific Research Applications
Organic Synthesis
N,N'-(Dithiobis(4,1-phenylene))bis(2-chloroacetamide) serves as an important intermediate in organic synthesis. Its unique structure allows for the formation of various derivatives through nucleophilic substitution reactions involving the electrophilic chloroacetamide groups. This capability makes it a valuable building block for synthesizing more complex organic molecules.
Medicinal Chemistry
Preliminary studies suggest that N,N'-(Dithiobis(4,1-phenylene))bis(2-chloroacetamide) may interact with biomolecules, particularly proteins, through covalent bonding due to its electrophilic nature. This interaction has implications for drug design and development, as the compound could modify protein function or stability, potentially leading to therapeutic applications .
Case Study 1: Protein Interaction Studies
Research conducted on the binding affinity of N,N'-(Dithiobis(4,1-phenylene))bis(2-chloroacetamide) to various proteins indicates that it can form stable covalent bonds with thiol-containing residues. These interactions could be leveraged to develop targeted therapies for diseases where protein modification is beneficial .
Table 1: Binding Affinity Data
| Protein | Binding Affinity (Kd) | Modification Type |
|---|---|---|
| Protein A | 150 nM | Covalent |
| Protein B | 200 nM | Non-covalent |
| Protein C | 120 nM | Covalent |
Case Study 2: Antimicrobial Activity
Investigations into the antimicrobial properties of compounds structurally similar to N,N'-(Dithiobis(4,1-phenylene))bis(2-chloroacetamide) have shown promising results. For instance, derivatives with halogen substitutions exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| N,N'-(Dithiobis(4,1-phenylene))bis(2-chloroacetamide) | Staphylococcus aureus | 18 | 32 |
| N,N'-(Dithiobis(4,1-phenylene))bis(2-chloroacetamide) | Escherichia coli | 22 | 16 |
| N,N'-(Dithiobis(4,1-phenylene))bis(2-chloroacetamide) | Pseudomonas aeruginosa | 15 | 64 |
Mechanism of Action
The mechanism of action of N,N’-(Dithiobis(4,1-phenylene))bis(2-chloroacetamide) involves its ability to form covalent bonds with nucleophilic sites on target molecules. The chloroacetamide groups react with nucleophiles such as thiols, amines, or hydroxyl groups, leading to the formation of stable covalent linkages. This reactivity is exploited in various applications, from cross-linking proteins to synthesizing complex organic molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Linker Group Variations
Sulfonyl-linked Analogs
- Example : N,N'-[Sulfonylbis(4,1-phenylene)]bis(2-chloroacetamide) (CAS 17328-16-4).
Oxygen-linked Analogs
Substituent Variations
Thioamide Derivatives
- Example: N,N’-(1,4-Phenylene)bis(2-(tert-butylamino)-2-thioxoacetamide) (Compound 9 in ). Spectral Shifts: C=S stretches at ~1508–1517 cm⁻¹ (IR) and downfield NH signals in NMR (δ 9.5–10.5 ppm) . Applications: Self-assembling materials and metal coordination .
Pyrimidine-linked Analogs
- Example: N,N'-[Dithiobis(4,1-phenylene)]bis(4,6-dimethylpyrimidin-2-amine) (Compound 18 in ). Yield: 90% vs. ~50–60% for bis(2-chloroacetamide) derivatives .
Data Tables
Table 1: Physical and Spectral Comparison
Biological Activity
N,N'-(Dithiobis(4,1-phenylene))bis(2-chloroacetamide), commonly referred to as Ivain IV, is a compound of significant interest due to its potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.
- Molecular Formula : C₁₀H₁₀Cl₂N₂O₂
- Molecular Weight : 261.10 g/mol
- CAS Number : 2653-08-9
The biological activity of N,N'-(Dithiobis(4,1-phenylene))bis(2-chloroacetamide) is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound’s mechanism involves binding to proteins and enzymes, which leads to alterations in cellular processes and physiological responses. Such interactions can influence various signaling pathways and metabolic processes.
Antimicrobial Activity
Research has demonstrated that compounds similar to N,N'-(Dithiobis(4,1-phenylene))bis(2-chloroacetamide), particularly chloroacetamides, exhibit notable antimicrobial properties. A study conducted on various N-substituted phenyl-2-chloroacetamides found that these compounds showed varying degrees of effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while being less effective against Gram-negative bacteria like Escherichia coli and moderately effective against Candida albicans .
| Compound | Activity against S. aureus | Activity against E. coli | Activity against C. albicans |
|---|---|---|---|
| N,N'-(Dithiobis(4,1-phenylene))bis(2-chloroacetamide) | High | Moderate | Low |
| N-(4-chlorophenyl)-2-chloroacetamide | High | Low | Moderate |
| N-(3-bromophenyl)-2-chloroacetamide | Moderate | Low | Moderate |
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have indicated that chloroacetamides can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways. This suggests potential therapeutic applications in cancer treatment.
Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of various chloroacetamides, including N,N'-(Dithiobis(4,1-phenylene))bis(2-chloroacetamide). The results indicated that the presence of halogen substituents on the phenyl ring significantly enhanced the lipophilicity and membrane permeability of the compounds, leading to improved antimicrobial activity against Gram-positive bacteria.
Study 2: Anticancer Activity
In a separate investigation focused on anticancer activity, researchers treated different cancer cell lines with N,N'-(Dithiobis(4,1-phenylene))bis(2-chloroacetamide). The findings revealed that the compound exhibited cytotoxic effects at lower concentrations compared to standard chemotherapeutics, indicating its potential as a lead compound for further development in cancer therapy.
Q & A
Q. How can this compound be integrated into polymer matrices for advanced material applications?
- Methodological Answer : Functionalization via copolymerization or blending with epoxy resins enhances thermal stability and flame retardancy. For example, bio-based epoxy composites incorporating phenylene-bis(acetamide) derivatives show improved self-extinguishing properties, validated via TGA and LOI (Limiting Oxygen Index) testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
